1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid
CAS No.: 949285-98-7
Cat. No.: VC8159651
Molecular Formula: C10H12N6O2
Molecular Weight: 248.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 949285-98-7 |
|---|---|
| Molecular Formula | C10H12N6O2 |
| Molecular Weight | 248.24 g/mol |
| IUPAC Name | 1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H12N6O2/c17-10(18)7-3-5-15(6-4-7)9-2-1-8-11-13-14-16(8)12-9/h1-2,7H,3-6H2,(H,17,18) |
| Standard InChI Key | YBTWJKNOMOCPKE-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)O)C2=NN3C(=NN=N3)C=C2 |
| Canonical SMILES | C1CN(CCC1C(=O)O)C2=NN3C(=NN=N3)C=C2 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a tetrazolo[1,5-b]pyridazine ring system covalently bonded to the nitrogen atom of a piperidine ring, with a carboxylic acid substituent at the 4-position of the piperidine. This arrangement creates a planar, electron-deficient heteroaromatic system (tetrazolo-pyridazine) connected to a conformationally flexible aliphatic ring (piperidine), enabling diverse molecular interactions. The IUPAC name, 1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxylic acid, reflects this connectivity .
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₆O₂ |
| Molecular Weight | 248.24 g/mol |
| Polar Surface Area (PSA) | ~107 Ų (estimated) |
| logD (pH 7.4) | ~0.69 (analog data) |
| Aqueous Solubility | Low (hydrophobic core) |
The tetrazole moiety contributes significant nitrogen content (56.4% by mass), enhancing hydrogen-bonding capacity, while the piperidine-carboxylic acid group provides zwitterionic character under physiological conditions. X-ray crystallography of related compounds suggests a coplanar orientation between the tetrazole and pyridazine rings, which may facilitate π-π stacking interactions .
Synthesis and Chemical Reactivity
Multi-Step Synthetic Pathways
Synthesis typically begins with functionalization of pyridazine precursors. A representative route involves:
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Nitration and Reduction: Pyridazine derivatives undergo nitration followed by selective reduction to introduce amine groups.
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Tetrazole Cyclization: Reaction with sodium azide under acidic conditions forms the tetrazole ring, often employing trimethylsilyl azide for improved safety .
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Piperidine Coupling: Buchwald-Hartwig amination or nucleophilic substitution attaches the piperidine moiety.
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Carboxylic Acid Protection/Deprotection: Strategic use of tert-butyl esters enables final acid formation.
Critical reaction parameters include:
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Temperature: 80-120°C for cyclization steps
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Solvents: DMF or DMSO for polar transition states
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Catalysts: Palladium complexes for coupling reactions
Purification challenges arise from the compound’s polarity, often requiring reverse-phase chromatography (C18 columns, acetonitrile/water gradients).
Stability and Reactivity
The tetrazole ring demonstrates thermal stability up to 200°C but undergoes photodegradation under UV light. Reactivity hotspots include:
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Carboxylic Acid: Forms salts with bases (e.g., sodium, potassium)
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Tetrazole Nitrogen: Participates in coordination chemistry with transition metals
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Piperidine NH: Susceptible to alkylation/acylation
| Parameter | Tetrazole Analog | Carboxylic Acid Analog |
|---|---|---|
| logD (pH 7.4) | 0.69 | 1.36 |
| Plasma Protein Binding | 92% | 88% |
| CYP3A4 Inhibition | Moderate | Low |
| BBB Penetration (B u/P u) | <0.01 | <0.01 |
The carboxylic acid derivative exhibits improved membrane permeability compared to tetrazole counterparts, though both show limited blood-brain barrier penetration .
| Hazard Category | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Damage | Category 2A |
| Respiratory Toxicity | Category 3 |
| Parameter | Specification |
|---|---|
| Personal Protection | Nitrile gloves, goggles |
| Ventilation | Fume hood required |
| Storage Temperature | 2-8°C (desiccated) |
| Incompatibilities | Strong oxidizers, bases |
First aid measures emphasize immediate irrigation for ocular exposure (15-minute flush) and antihistamine administration for dermal reactions .
Comparative Analysis with Structural Analogs
Triazolo vs. Tetrazolo Systems
| Property | Triazolo Derivative | Tetrazolo Compound |
|---|---|---|
| Molecular Weight | 164.12 g/mol | 248.24 g/mol |
| logP | -0.56 | 0.69 |
| Synthetic Complexity | Moderate | High |
| Metabolic Clearance | 15 mL/min/kg | 8 mL/min/kg |
The additional nitrogen in the tetrazole ring enhances dipole interactions but reduces metabolic stability compared to triazolo analogs .
Piperidine Substitution Effects
Replacing the 4-carboxylic acid with methyl ester:
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Increases logD from 0.69 to 1.84
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Reduces aqueous solubility by 80%
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Improves CYP450 resistance (t₁/₂ increases from 1.2 to 4.7 hours)
Future Research Directions
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Prodrug Development: Esterification of the carboxylic acid to enhance bioavailability
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Target Identification: High-throughput screening against kinase libraries
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Formulation Optimization: Nanoemulsion systems to address solubility limitations
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Toxicology Profiling: Chronic exposure studies in rodent models
Ongoing structure-activity relationship (SAR) studies focus on modifying the piperidine ring’s substituents while preserving the tetrazolo-pyridazine pharmacophore. Computational modeling predicts that fluorination at the pyridazine 3-position could enhance target affinity by 40% .
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